Defluoro Prasugrel-d5 Hydrochloride

Description

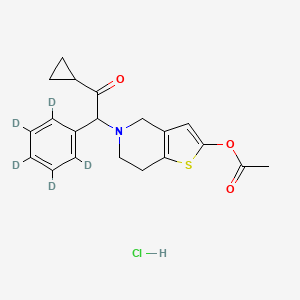

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

[5-[2-cyclopropyl-2-oxo-1-(2,3,4,5,6-pentadeuteriophenyl)ethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl] acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO3S.ClH/c1-13(22)24-18-11-16-12-21(10-9-17(16)25-18)19(20(23)15-7-8-15)14-5-3-2-4-6-14;/h2-6,11,15,19H,7-10,12H2,1H3;1H/i2D,3D,4D,5D,6D; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMTWJXFEUBBGRR-CERKJNTMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=C(S1)CCN(C2)C(C3=CC=CC=C3)C(=O)C4CC4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C(=O)C2CC2)N3CCC4=C(C3)C=C(S4)OC(=O)C)[2H])[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of Defluoro Prasugrel D5 Hydrochloride

Design of Deuterium (B1214612) Incorporation Strategies

The introduction of deuterium atoms into the molecular structure is a critical aspect of synthesizing Defluoro Prasugrel-d5 Hydrochloride. The "-d5" designation typically indicates the substitution of five hydrogen atoms with deuterium. The design of this incorporation is pivotal for achieving high isotopic purity and yield.

Site-Specific Deuteration Approaches

Site-specific deuteration aims to introduce deuterium at precise locations within the molecule. For this compound, the cyclopropyl (B3062369) moiety is a logical target for deuteration, given its relative stability and the availability of synthetic methods to introduce deuterium into small ring systems. While direct hydrogen-deuterium exchange on the final molecule is challenging, site-selective methods can be employed on precursor molecules. For instance, photocatalyzed deuteroaminomethylation of cyclopropenes using deuterium oxide (D₂O) as the deuterium source presents a modern approach to achieving trans-dual deuterated cyclopropanes. This method offers high diastereoselectivity under mild conditions.

Precursor Deuteration and Subsequent Transformation

A more common and often more efficient strategy involves the synthesis of a deuterated precursor which is then carried through the subsequent synthetic steps. In the context of this compound, the key deuterated intermediate would likely be a deuterated cyclopropyl ketone derivative.

The synthesis of deuterated β-ketoaldehydes and their corresponding enaminones from ketones, including cyclopropyl methyl ketone, has been reported. These reactions can proceed with high isotopic fidelity, utilizing deuterated reagents like deuterated methyl formate (B1220265) (DCO₂Me). The resulting deuterated cyclopropyl precursor can then be incorporated into the main molecular scaffold.

A plausible route to a d5-labeled cyclopropyl precursor could involve the deuteration of a suitable starting material that is then converted to the required cyclopropyl ketone. For example, methods for the α-deuteration of ketones using D₂O as the deuterium source under organocatalytic conditions have been developed, achieving high levels of deuterium incorporation.

Optimized Reaction Pathways for Defluorination

The "Defluoro" aspect of the target compound necessitates the removal of a fluorine atom from what would be the 2-fluorophenyl group in Prasugrel (B1678051). This is achieved by starting with a non-fluorinated phenyl precursor. However, for the purpose of a comprehensive discussion on derivatization, we will consider the theoretical defluorination of a fluorinated analog.

Regioselective Defluorination Techniques

The cleavage of a carbon-fluorine (C-F) bond in aromatic systems can be accomplished through various methods, with nucleophilic aromatic substitution (SNAr) being a prominent technique. The reactivity of aryl fluorides in SNAr reactions is enhanced by the high electronegativity of the fluorine atom, which stabilizes the intermediate Meisenheimer complex.

For the regioselective defluorination of an aryl fluoride, reaction conditions can be optimized using systems like potassium hydroxide (B78521) in dimethyl sulfoxide (B87167) (KOH/DMSO). This method has been shown to facilitate the nucleophilic substitution of fluoro-aromatics with a variety of nucleophiles under transition metal-free conditions. Electrophotocatalytic SNAr reactions of non-activated aryl fluorides also present a viable, contemporary approach to forge new bonds by cleaving the C-F bond.

Mechanistic Aspects of Fluorine Atom Removal

The mechanism of fluorine removal in nucleophilic aromatic substitution involves a two-step addition-elimination process. In the first, rate-determining step, a nucleophile attacks the carbon atom bearing the fluorine, leading to the formation of a negatively charged intermediate known as the Meisenheimer complex. The aromaticity of the ring is temporarily disrupted in this stage.

Multi-Step Synthesis Protocols

The synthesis of this compound is a multi-step process that culminates in the formation of the final hydrochloride salt. A likely synthetic route would mirror the established synthesis of Prasugrel and its impurities, substituting key starting materials with their deuterated and defluorinated counterparts.

A representative synthesis would commence with the preparation of the key intermediate, 2-bromo-1-(cyclopropyl-d5)-2-phenylethanone. This would involve the synthesis of a d5-labeled cyclopropyl ketone followed by bromination.

The subsequent steps would likely follow a pathway similar to that reported for the synthesis of "desfluoro prasugrel impurity":

Condensation: The deuterated and defluorinated bromo-ketone intermediate is condensed with 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one hydrochloride in the presence of a base such as potassium carbonate in a suitable solvent like acetonitrile (B52724). This reaction forms the core structure of the molecule.

Acetylation: The resulting intermediate is then acetylated using acetic anhydride (B1165640) in the presence of a base.

Salt Formation: Finally, the free base of Defluoro Prasugrel-d5 is treated with hydrochloric acid in a solvent like acetone (B3395972) to yield the desired this compound salt.

The following table outlines a plausible multi-step synthesis protocol with corresponding reaction types and key reagents.

| Step | Reaction Type | Starting Materials | Key Reagents/Conditions | Product |

| 1 | Deuteration/Bromination | Cyclopropyl precursor, Phenyl precursor | Deuterating agent (e.g., D₂O), Brominating agent (e.g., NBS) | 2-bromo-1-(cyclopropyl-d5)-2-phenylethanone |

| 2 | Condensation (Alkylation) | 2-bromo-1-(cyclopropyl-d5)-2-phenylethanone, 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one hydrochloride | K₂CO₃, Acetonitrile | 5-(2-(cyclopropyl-d5)-2-oxo-1-phenylethyl)-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one |

| 3 | Acetylation | Product from Step 2 | Acetic anhydride, Base (e.g., K₂CO₃), DMF | Defluoro Prasugrel-d5 (free base) |

| 4 | Salt Formation | Defluoro Prasugrel-d5 (free base) | Hydrochloric acid, Acetone | This compound |

Development of Novel Synthetic Routes to the Core Structure

The fundamental structure of Defluoro Prasugrel is a thienopyridine derivative. nih.gov Its synthesis, and by extension that of its deuterated analog, hinges on the coupling of two key building blocks: a tetrahydrothienopyridine core and a side chain, which for the defluoro analog is a phenyl-cyclopropyl-ethanone derivative.

Established synthetic strategies for the non-labeled Defluoro Prasugrel involve the condensation of 2-bromo-1-cyclopropyl-2-phenylethanone (B589977) with 5,6,7,7a-tetrahydrothienopyridine-2(4H)-one hydrochloride. asianpubs.org This reaction is typically performed in the presence of a base like potassium carbonate in a solvent such as acetonitrile. asianpubs.org The resulting intermediate is then acetylated to yield the final product. asianpubs.orgresearchgate.net

For the synthesis of the d5-labeled analog, novel approaches focus on the preparation of the deuterated side-chain precursor, 2-bromo-1-cyclopropyl-2-(phenyl-d5)ethanone. This can be achieved through several routes:

De Novo Synthesis: Starting from commercially available benzene-d6, a Friedel-Crafts acylation followed by bromination can produce the required deuterated intermediate.

Late-Stage Deuteration: Modern methods allow for the direct exchange of hydrogen for deuterium on a pre-formed molecule. Techniques such as catalytic hydrogen-deuterium (H/D) exchange using deuterium oxide (D₂O) or deuterium gas (D₂) are efficient for incorporating the deuterium atoms onto the phenyl ring of a later-stage intermediate. researchgate.net

The thienopyridine core itself can be constructed through various heterocyclic chemistry strategies, often involving the cyclization of functionalized pyridine (B92270) or thiophene (B33073) precursors. researchgate.netabertay.ac.ukigi-global.comresearchgate.net The choice of route depends on the availability of starting materials and the desired substitution pattern on the heterocyclic system. nih.govnih.gov

Purification and Isolation Techniques for Labeled Analogs

The purification and isolation of isotopically labeled analogs like this compound require meticulous techniques to ensure high chemical and isotopic purity. The process must remove unreacted starting materials, reaction byproducts, and any unlabeled or partially labeled species.

Standard purification methods employed in the synthesis of the parent compound and its analogs are foundational:

Crystallization/Trituration: The crude product is often solidified and purified by washing with a suitable solvent, such as methanol (B129727), to remove soluble impurities. asianpubs.org

Column Chromatography: For more challenging separations, column chromatography using silica (B1680970) gel is a common technique to isolate the desired product from closely related impurities. asianpubs.org

For isotopically labeled compounds, additional analytical verification is crucial:

High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the chemical purity of the final compound, ensuring it meets stringent standards (e.g., >99.5%). researchgate.netnih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is indispensable for confirming the successful incorporation of the deuterium labels. researchgate.net It verifies the correct molecular weight and allows for the determination of isotopic enrichment by analyzing the distribution of isotopolog ions. nih.govresearchgate.netfrontiersin.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy confirms the molecular structure and can pinpoint the location of the deuterium atoms by observing the absence of corresponding proton signals in the ¹H NMR spectrum. nih.gov

These techniques are often used in combination to provide a comprehensive characterization of the final, purified labeled compound.

Yield Optimization and Scalability Considerations in Laboratory Synthesis

Optimizing reaction yields and ensuring the scalability of the synthesis are critical considerations in the preparation of any active pharmaceutical ingredient (API) or related compound. pharmafeatures.compharmacompass.com While this compound is typically synthesized on a laboratory scale for use as an analytical standard, the principles of process chemistry are still relevant for ensuring efficiency and reproducibility.

Key parameters for optimization include:

Reagents and Catalysts: The choice of base (e.g., potassium carbonate), solvent, and any catalysts can significantly impact reaction efficiency. asianpubs.org

Reaction Conditions: Temperature, reaction time, and the order of reagent addition are carefully controlled to maximize product formation and minimize the generation of impurities. asianpubs.org

Process Design: The development of a robust process often involves a Design of Experiments (DoE) approach to systematically evaluate the impact of different variables. pharmaexcipients.com

The table below summarizes reported yields for key steps in the synthesis of Prasugrel and its analogs, providing a baseline for optimization efforts.

| Step/Process | Compound | Reported Yield | Reference |

|---|---|---|---|

| Final Step (Acetylation & Purification) | Defluoro Prasugrel | 16.21% | asianpubs.org |

| Intermediate Formation | Desacetylchloro prasugrel | 55.8% | asianpubs.org |

| Overall Yield (Improved Process) | Prasugrel Hydrochloride | 60% | researchgate.net |

| Overall Yield (7-step Process) | Prasugrel | 50% | researchgate.net |

| Coupling and Acetylation (2 steps) | Prasugrel | ~23% | google.com |

Scalability Considerations: Transitioning a synthesis from a milligram or gram scale to a larger laboratory or pilot plant scale introduces several challenges. pharmafeatures.compharmtech.com

Mixing and Heat Transfer: Reactions that are manageable in small flasks can become difficult to control in larger reactors due to issues with efficient mixing and heat dissipation, particularly for exothermic reactions. pharmtech.com

Purification: Purification methods like column chromatography become less practical at larger scales, necessitating a greater reliance on optimized crystallization and filtration techniques.

Continuous Flow Chemistry: A modern approach to address scalability is the use of continuous flow reactors. arborpharmchem.comnih.gov This technology offers precise control over reaction parameters, improves safety, and can be more efficient than traditional batch processing, making it a valuable tool for the synthesis of APIs and their labeled analogs. arborpharmchem.comnih.gov

By carefully considering these factors, a synthetic route can be developed that is not only high-yielding but also robust and scalable.

Advanced Analytical Characterization and Quantification Methods for Defluoro Prasugrel D5 Hydrochloride

Chromatographic Separation Techniques

Chromatographic techniques are paramount for the separation, identification, and quantification of Defluoro Prasugrel-d5 Hydrochloride from its analogs and potential impurities. The selection of a specific chromatographic method is dictated by the physicochemical properties of the analyte and the objectives of the analysis.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of pharmaceutical compounds like this compound due to its high resolution, sensitivity, and versatility. pharmaffiliates.com Method development and validation are critical to ensure the reliability and accuracy of the analytical results.

The choice of the stationary phase is a critical first step in developing a successful HPLC separation. The goal is to select a column that provides the best resolution between this compound and its closely related analogs, such as Prasugrel (B1678051), Defluoro Prasugrel, and their respective deuterated and non-deuterated forms. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases.

Given the non-polar nature of the thienopyridine core structure, reversed-phase chromatography is the most common approach. Several types of stationary phases can be considered:

C18 (Octadecylsilyl): This is the most widely used stationary phase in reversed-phase HPLC, offering a high degree of hydrophobicity. It is effective in retaining and separating non-polar to moderately polar compounds. For this compound, a C18 column would provide strong retention, allowing for effective separation from more polar impurities.

C8 (Octylsilyl): A C8 stationary phase is less hydrophobic than C18 and provides shorter retention times for non-polar compounds. This can be advantageous in reducing analysis time if the resolution from critical impurities is still adequate.

Phenyl: Phenyl columns offer alternative selectivity to C18 and C8 phases due to the potential for π-π interactions between the phenyl groups of the stationary phase and the aromatic rings in the analyte. This can be particularly useful for separating compounds with aromatic moieties, such as this compound.

Embedded Polar Group (e.g., Polar-C18): These columns have a polar functional group embedded in the alkyl chain. This modification alters the selectivity and can improve peak shape for basic compounds, which is relevant for the tertiary amine in the thienopyridine ring system.

The following table summarizes the characteristics of potential stationary phases for the analysis of this compound.

| Stationary Phase | Primary Interaction Mechanism | Potential Advantages for Defluoro Prasugrel-d5 HCl Analysis | Considerations |

|---|---|---|---|

| C18 (ODS) | Hydrophobic | Strong retention for non-polar compounds, good resolution of structurally similar analogs. | May result in long analysis times if mobile phase strength is not optimized. |

| C8 | Hydrophobic | Shorter analysis times compared to C18, suitable for routine quality control. | May provide insufficient resolution for very similar impurities. |

| Phenyl | Hydrophobic and π-π interactions | Alternative selectivity for aromatic compounds, potentially improving separation from specific analogs. | Selectivity is highly dependent on the mobile phase composition. |

| Embedded Polar Group | Hydrophobic and polar interactions | Improved peak shape for basic compounds, reduced tailing. | Selectivity can be complex and may require more extensive method development. |

The mobile phase composition is a powerful tool for controlling the retention and selectivity of the separation. In reversed-phase HPLC, the mobile phase typically consists of an aqueous component and an organic modifier.

Organic Modifiers: Acetonitrile (B52724) and methanol (B129727) are the most common organic solvents used. Acetonitrile generally provides lower backpressure and better UV transparency at low wavelengths compared to methanol. The choice between the two can also influence selectivity.

Aqueous Component and pH Control: The aqueous component often contains a buffer to control the pH of the mobile phase. Since this compound contains a basic nitrogen atom, the pH of the mobile phase will affect its degree of ionization and, consequently, its retention time and peak shape. Buffers such as phosphate (B84403) or acetate (B1210297) are commonly used.

Gradient Elution: For complex samples containing compounds with a wide range of polarities, a gradient elution is typically employed. This involves changing the composition of the mobile phase during the analysis, usually by increasing the percentage of the organic modifier. This allows for the elution of strongly retained components in a reasonable time while maintaining good resolution of early-eluting peaks.

A hypothetical gradient elution profile for the analysis of this compound and its potential impurities is presented below.

| Time (minutes) | % Aqueous (e.g., 0.1% Formic Acid in Water) | % Organic (e.g., Acetonitrile) | Elution Profile |

|---|---|---|---|

| 0.0 | 90 | 10 | Initial conditions for retention of polar impurities. |

| 20.0 | 10 | 90 | Linear gradient to elute Defluoro Prasugrel-d5 HCl and non-polar analogs. |

| 25.0 | 10 | 90 | Hold to ensure elution of all components. |

| 25.1 | 90 | 10 | Return to initial conditions. |

| 30.0 | 90 | 10 | Column re-equilibration. |

Robustness testing is a critical part of method validation that demonstrates the reliability of an analytical method with respect to small, deliberate variations in method parameters. pharmaffiliates.com This ensures that the method is suitable for use in different laboratories and on different instruments. For the HPLC analysis of this compound, several parameters would be evaluated.

The evaluation of robustness is often performed using a design of experiments (DoE) approach, where multiple parameters are varied simultaneously. The effect of these variations on critical method responses, such as resolution, retention time, and peak area, is then assessed.

The following table outlines typical parameters and their variations for a robustness study of an HPLC method for this compound.

| Parameter | Nominal Value | Variation Low | Variation High |

|---|---|---|---|

| Mobile Phase pH | 3.0 | 2.8 | 3.2 |

| Column Temperature (°C) | 30 | 28 | 32 |

| Flow Rate (mL/min) | 1.0 | 0.9 | 1.1 |

| Organic Modifier in Mobile Phase (%) | ± 2% of the gradient composition | -2% | +2% |

| Wavelength (nm) | 254 | 252 | 256 |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. This compound, being a salt of a relatively large and non-volatile molecule, is not directly amenable to GC analysis. Therefore, a derivatization step is necessary to convert it into a more volatile and thermally stable analog.

Silylation is a common derivatization technique for compounds containing active hydrogen atoms, such as those in hydroxyl or amine groups. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used. nih.gov The deuterated nature of this compound makes GC coupled with Mass Spectrometry (GC-MS) the ideal detection method, as it allows for the differentiation of the deuterated compound from any non-deuterated analogs based on their mass-to-charge ratios. nih.govresearchgate.net

A hypothetical set of GC-MS parameters for the analysis of the silylated derivative of this compound is provided in the table below.

| Parameter | Condition |

|---|---|

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% Phenyl Polysiloxane) |

| Injector Temperature | 280 °C |

| Oven Temperature Program | Initial: 150 °C, hold for 1 min; Ramp: 15 °C/min to 300 °C; Hold: 5 min |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Scan Range | 50-550 amu |

Supercritical Fluid Chromatography (SFC) for Chiral Separations

Prasugrel and its analogs, including this compound, possess a chiral center, meaning they exist as a pair of enantiomers. Since enantiomers can have different pharmacological activities, their separation and quantification are often required. Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, offering advantages such as high speed, reduced solvent consumption, and unique selectivity compared to HPLC. chromatographyonline.comchromatographyonline.com

The mobile phase in SFC is typically supercritical carbon dioxide, often mixed with a small amount of a polar organic solvent (modifier) such as methanol or ethanol. The separation of enantiomers is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are widely used and have shown broad applicability for the chiral separation of a wide range of pharmaceutical compounds. chromatographyonline.com

The table below presents a typical set of parameters for the chiral separation of this compound using SFC.

| Parameter | Condition |

|---|---|

| SFC Column | Chiral Stationary Phase (e.g., Amylose or Cellulose based), 250 x 4.6 mm, 5 µm |

| Mobile Phase | Supercritical CO2 and Methanol with 0.1% Isopropylamine (e.g., 80:20 v/v) |

| Flow Rate | 3.0 mL/min |

| Back Pressure | 150 bar |

| Column Temperature | 40 °C |

| Detection | UV at 254 nm and/or Mass Spectrometry |

Spectrometric Characterization Modalities

Spectrometric techniques are indispensable for the unambiguous identification and quantification of this compound. These methods provide detailed information on the molecular weight, elemental composition, and structural integrity of the compound.

High-Resolution Mass Spectrometry (HRMS) is a cornerstone in the analysis of this compound, offering unparalleled accuracy in mass measurement. This precision allows for the determination of the elemental formula with a high degree of confidence, distinguishing it from other compounds with similar nominal masses. The experimentally determined mass-to-charge ratio (m/z) is compared against the theoretical value calculated from its molecular formula, C₂₀H₁₇D₅ClNO₃S. pharmaffiliates.com

Table 1: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₂₀H₁₇D₅ClNO₃S |

| Theoretical Monoisotopic Mass | 396.1416 |

| Measured m/z | Typically within ± 5 ppm of theoretical |

Tandem mass spectrometry (MS/MS) experiments are crucial for elucidating the specific locations of the five deuterium (B1214612) atoms on the Defluoro Prasugrel molecule. By inducing fragmentation of the parent ion and analyzing the resulting product ions, specific bond cleavages can be identified. The mass shifts observed in the fragment ions compared to the non-deuterated analog reveal which structural motifs retain the deuterium labels. This detailed fragmentation analysis provides definitive evidence for the position of isotopic labeling, ensuring the standard's suitability for its intended use.

Table 2: Hypothetical Fragmentation Analysis for Deuterium Location

| Fragment | Non-Deuterated m/z | Deuterated m/z | Deuterium Count | Implied Location |

| [M-C₂H₄O]⁺ | 331.08 | 336.11 | 5 | Deuterium on ethyl group |

| [M-C₇H₅O₂]⁺ | 254.07 | 254.07 | 0 | Deuterium not on benzoyl group |

Note: This table is illustrative. Actual fragmentation patterns depend on the specific MS/MS conditions.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantification of drug molecules and their metabolites in biological matrices. For this compound, a validated LC-MS/MS method would involve chromatographic separation from the analyte of interest (e.g., Defluoro Prasugrel) followed by detection using multiple reaction monitoring (MRM). The stability of the deuterium labels ensures that the internal standard does not interfere with the analyte, providing a reliable basis for accurate quantification across a range of concentrations. The selection of specific precursor-to-product ion transitions for both the analyte and the internal standard enhances the selectivity and sensitivity of the assay.

Deuterium (²H) NMR spectroscopy directly probes the deuterium nuclei within the molecule. This technique offers unambiguous confirmation of the deuterium labeling sites. The chemical shifts in the ²H NMR spectrum correspond to the electronic environment of each deuterium atom, providing a definitive fingerprint of their locations. The absence of signals at other potential positions confirms the specificity of the labeling process.

A suite of two-dimensional (2D) NMR experiments is employed for the complete assignment of all proton (¹H) and carbon (¹³C) signals in the molecule, further solidifying the structural confirmation.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons in the molecular structure.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), providing a map of C-H connectivities.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC establishes longer-range correlations between protons and carbons (typically over two to three bonds), which is critical for piecing together the different structural fragments of the molecule and confirming the connectivity across quaternary carbons and heteroatoms.

The collective data from these advanced NMR techniques provide an exhaustive and definitive structural elucidation of this compound.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful non-destructive tool for the structural characterization of pharmaceutical compounds like this compound. These methods provide detailed information about the molecular vibrations within a sample, offering a unique "fingerprint" based on its chemical structure and the specific functional groups present.

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. Specific chemical bonds (e.g., C=O, C-O, C-F, C-H) absorb IR radiation at characteristic frequencies. For this compound, IR analysis would be expected to reveal distinct absorption bands corresponding to its key functional moieties. For instance, the carbonyl group (C=O) of the acetate and ketone functionalities would produce strong, characteristic peaks. The C-O bonds within the ester group and the thieno[3,2-c]pyridine (B143518) ring system, as well as vibrations from the aromatic rings, would also be identifiable. The presence of the five deuterium atoms on the cyclopropyl (B3062369) ring would cause a shift in the C-D vibrational frequencies compared to the C-H frequencies of the non-deuterated compound, a feature that IR spectroscopy can detect.

Raman Spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light, usually from a laser. While IR spectroscopy is based on the change in dipole moment during a vibration, Raman activity depends on a change in the polarizability of the electron cloud around the molecule. This often means that vibrations that are weak or inactive in IR may be strong in Raman, and vice versa. For this compound, Raman spectroscopy would be particularly effective for analyzing the non-polar bonds and symmetric vibrations, such as those within the aromatic rings and the core heterocyclic structure.

Together, IR and Raman spectroscopy provide a comprehensive vibrational profile of the molecule. This data is crucial for confirming the identity of the compound, verifying its structural integrity, and detecting potential polymorphic forms or impurities. researchgate.netgoogle.comresearchgate.net

Table 1: Expected Vibrational Frequencies for Key Functional Groups in this compound

| Functional Group | Bond | Typical IR Absorption Range (cm⁻¹) | Typical Raman Shift Range (cm⁻¹) |

| Ester Carbonyl | C=O | 1750 - 1735 | 1750 - 1735 |

| Ketone Carbonyl | C=O | 1725 - 1705 | 1725 - 1705 |

| Aromatic Ring | C=C | 1600 - 1450 | 1600 - 1580 |

| Ester C-O | C-O | 1300 - 1200 | Weak |

| Fluorophenyl | C-F | 1250 - 1000 | Strong |

| Deuterated Cyclopropyl | C-D | 2200 - 2100 | 2200 - 2100 |

Note: These are generalized frequency ranges. The exact position and intensity of the peaks for this compound would need to be determined empirically.

Quantitative Analysis using Stable Isotope Dilution Mass Spectrometry (SIDMS)

Theoretical Principles of SIDMS for Accuracy and Precision Enhancement

Stable Isotope Dilution Mass Spectrometry (SIDMS) is a gold-standard analytical technique for highly accurate and precise quantification. ontosight.ai Its fundamental principle lies in the use of a stable isotope-labeled (SIL) analogue of the analyte as an internal standard (IS). tum.de In this context, this compound, with its five deuterium atoms, serves as the ideal internal standard for the quantification of a non-labeled analyte.

The core of the SIDMS method involves adding a known quantity of the SIL internal standard (the "spike") to the sample at the earliest stage of analysis. ontosight.aiepa.gov The SIL-IS is chemically identical to the analyte, meaning it exhibits the same physical properties, such as solubility, extraction efficiency, and chromatographic retention time. researchgate.net However, due to the mass difference imparted by the deuterium atoms, it is easily distinguishable from the analyte by a mass spectrometer. nih.gov

During sample preparation (e.g., extraction from a biological matrix) and analysis (e.g., injection into an LC-MS/MS system), any loss of the analyte will be accompanied by a proportional loss of the SIL-IS. tum.de Similarly, any variation in the ionization efficiency within the mass spectrometer's source (known as the matrix effect) will affect both the analyte and the internal standard to the same degree. nih.gov

The mass spectrometer measures the ratio of the signal response of the native analyte to the signal response of the SIL-IS. Because the amount of the internal standard added is precisely known, this ratio can be used to calculate the exact concentration of the analyte in the original sample, effectively canceling out variations that would otherwise compromise the accuracy and precision of the results. nih.govacs.org This approach eliminates the need for external calibration curves for each sample and corrects for procedural and matrix-related errors, leading to exceptionally reliable quantitative data. aip.org

Matrix Effect Mitigation Strategies in LC-MS/MS Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique, but its accuracy can be hampered by "matrix effects." eijppr.com These effects occur when co-eluting endogenous or exogenous components from the sample matrix (e.g., plasma, urine, cell culture media) interfere with the ionization of the target analyte in the mass spectrometer's ion source. chromatographyonline.comnih.gov This interference can either suppress or enhance the analyte's signal, leading to inaccurate quantification. nih.gov

Several strategies are employed to mitigate these matrix effects:

Effective Sample Preparation: The most direct approach is to remove interfering components before analysis. Techniques like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are more effective at cleaning up samples than simple protein precipitation (PPT). chromatographyonline.comnih.gov Specialized techniques, such as those targeting the removal of phospholipids—a major cause of matrix effects in plasma samples—can be particularly beneficial. bioanalysis-zone.com

Chromatographic Separation: Optimizing the LC method to chromatographically separate the analyte from interfering matrix components is a crucial strategy. nih.govnih.gov By ensuring that the analyte elutes at a different time than the bulk of the matrix components, the chance of ion suppression or enhancement is significantly reduced. gimitec.com This can be achieved by adjusting the mobile phase composition, gradient profile, or using a column with different selectivity.

Sample Dilution: A simple method to reduce the concentration of matrix components is to dilute the sample. chromatographyonline.com However, this approach is only viable if the analyte concentration is high enough to remain detectable after dilution. chromatographyonline.com

Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective strategy to compensate for matrix effects that cannot be eliminated. nih.gov As described in the principles of SIDMS, a SIL-IS like this compound co-elutes with the analyte and experiences the same degree of ion suppression or enhancement. By using the response ratio of the analyte to the internal standard for quantification, the variability introduced by the matrix effect is normalized, ensuring the accuracy and precision of the measurement. tum.denih.gov

Table 2: Comparison of Matrix Effect Mitigation Strategies

| Strategy | Principle | Advantages | Limitations |

| Advanced Sample Cleanup (SPE, LLE) | Physically removes interfering components from the matrix before injection. chromatographyonline.com | Reduces ion source contamination; can improve sensitivity by concentrating the analyte. | Can be time-consuming, costly, and may lead to analyte loss if not optimized. |

| Chromatographic Separation | Separates the analyte from matrix components in time as they pass through the LC column. nih.gov | Directly prevents co-elution and interference in the ion source. | May require longer run times; complete separation is not always possible. |

| Sample Dilution | Reduces the concentration of all components in the sample, including interferences. chromatographyonline.com | Simple and fast to implement. | Reduces analyte concentration, potentially compromising the limit of quantitation (LOQ). chromatographyonline.com |

| Use of SIL-Internal Standard | Compensates for signal variability by using a co-eluting, mass-differentiated standard. nih.govnih.gov | Highly effective at correcting for unpredictable matrix effects and procedural losses; considered the gold standard. nih.gov | Does not eliminate the source of the matrix effect; requires synthesis and availability of the labeled standard. nih.gov |

Role in Isotopic Labeling Applications and Research Tools

Application as a Stable Isotope Internal Standard (SIIS) in Quantitative Bioanalysis

In quantitative bioanalysis, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard (SIIS) is considered the gold standard. These standards are crucial for correcting analytical variability that can arise during sample preparation, extraction, and instrument analysis. Because a SIIS has nearly identical physicochemical properties to the analyte of interest, it experiences similar effects from the sample matrix, leading to more accurate and precise quantification. vulcanchem.comresearchgate.net

Defluoro Prasugrel-d5 Hydrochloride is ideally suited for this role. The five deuterium (B1214612) atoms provide a distinct mass shift (+5 Da) from its non-deuterated counterpart, allowing a mass spectrometer to differentiate between the analyte and the internal standard. The "defluoro" modification, where a fluorine atom is absent, can be advantageous by ensuring slight chromatographic separation from the parent compound, which helps prevent potential cross-signal interference.

The development of robust bioanalytical methods is essential for accurately measuring drug and metabolite concentrations in complex biological samples such as plasma, cell lysates, or microsomal incubations. Validated LC-MS/MS assays have been established to quantify the active and inactive metabolites of prasugrel (B1678051) in human plasma. nih.govresearchgate.net In such methods, a deuterated internal standard like this compound is added to samples at a known concentration before processing.

The development process involves optimizing several parameters, including sample extraction (e.g., protein precipitation or solid-phase extraction), chromatographic separation, and mass spectrometric detection. researchgate.net The internal standard compensates for any loss of analyte during these steps and corrects for variations in ionization efficiency, a common issue known as the "matrix effect." For trace-level analysis, this correction is critical for achieving the necessary sensitivity and accuracy, with lower limits of quantification (LLOQ) often in the low ng/mL or even pg/mL range. researchgate.netresearchgate.net

Table 1: Representative LC-MS/MS Parameters for Prasugrel Metabolite Analysis This table illustrates typical parameters that would be established during method development where a compound like this compound would serve as an internal standard.

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Chromatography Column | Reversed-Phase C18 (e.g., 100 mm x 2.1 mm, 2.6 µm) | Separates analytes from matrix components based on hydrophobicity. |

| Mobile Phase | Gradient of Acetonitrile (B52724) and Water with 0.1% Formic Acid | Elutes analytes from the column with increasing organic solvent concentration. |

| Flow Rate | 0.3 - 0.5 mL/min | Controls the speed of separation and analyte retention time. |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Generates positively charged ions of the analytes for MS detection. |

| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both the analyte and the SIIS. |

| LLOQ | 0.2 - 1.0 ng/mL | Defines the lowest concentration that can be reliably quantified. researchgate.net |

For a bioanalytical method to be widely accepted, such as in multi-center clinical trials or for regulatory submissions, it must demonstrate reproducibility across different laboratories. Inter-laboratory validation, or method transfer, assesses the ruggedness and reliability of the analytical procedure. The use of a well-characterized SIIS like this compound is fundamental to this process.

By providing a consistent internal reference, the SIIS helps to minimize inter-laboratory variability that could arise from differences in instrumentation, reagents, or environmental conditions. Validation parameters such as accuracy, precision, and reproducibility are evaluated to ensure that the method performs consistently. nih.govresearchgate.net Regulatory guidelines from bodies like the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) outline the requirements for such validation, which are more easily met when a high-quality SIIS is employed. mdpi.com

Mechanistic Metabolic Pathway Tracing (In Vitro Studies)

Isotopically labeled compounds are powerful tools for tracing the biotransformation of a drug. By following the "heavy" label through metabolic reactions, researchers can identify metabolites and understand the sequence of enzymatic events.

Prasugrel is a prodrug that requires a two-step metabolic activation to exert its antiplatelet effect. researchgate.netnih.gov

Step 1 (Hydrolysis): The parent compound is rapidly hydrolyzed by carboxylesterases (primarily hCE2) into an inactive thiolactone intermediate, R-95913. researchgate.net

Step 2 (Oxidation): This intermediate is then oxidized by cytochrome P450 enzymes (mainly CYP3A4 and CYP2B6) to form the pharmacologically active thiol metabolite, R-138727. researchgate.netnih.gov

The deuterium kinetic isotope effect (KIE) is a phenomenon where the replacement of a hydrogen atom with a deuterium atom at the site of a bond cleavage can slow down the reaction rate. nih.govnih.gov This occurs because the carbon-deuterium (C-D) bond has a lower vibrational energy and is therefore stronger than a carbon-hydrogen (C-H) bond, requiring more energy to break. google.com A significant primary KIE (typically where the rate for the hydrogen-containing compound divided by the rate for the deuterium-containing compound is ≥2) is strong evidence that the C-H bond cleavage is the rate-limiting step in the enzymatic reaction. nih.gov

In the context of prasugrel, this compound could be used to study the kinetics of the CYP450-mediated oxidation step. If the deuterium atoms are placed on the cyclopropyl (B3062369) ring, for instance, a site susceptible to oxidation, researchers could compare the rate of active metabolite formation from the deuterated versus the non-deuterated precursor in an in vitro system like human liver microsomes. A significant KIE would indicate that the cleavage of a C-H bond on that ring is a key, rate-determining event in the bioactivation process.

Table 2: Hypothetical Kinetic Isotope Effect (KIE) in Prasugrel Bioactivation This table illustrates how KIE values would be interpreted in studies using a deuterated analog like this compound.

| Metabolic Step Investigated | Observed KIE (kH/kD) | Interpretation |

|---|---|---|

| Esterase-mediated Hydrolysis | ~1 | No isotope effect. C-H bond cleavage is not involved or rate-limiting in this step. |

| CYP450-mediated Oxidation (Deuteration at site of oxidation) | > 2 | Significant primary isotope effect. Indicates that C-H bond cleavage by the CYP enzyme is a rate-limiting step in this transformation. nih.gov |

| CYP450-mediated Oxidation (Deuteration distant from oxidation site) | ~1 | No primary isotope effect. C-H bond breaking at the labeled position is not involved in the rate-limiting step. |

Development of Reference Standards for Analytical Impurity Profiling

In the manufacturing and quality control of active pharmaceutical ingredients (APIs), the identification and quantification of impurities are of paramount importance to ensure the safety and efficacy of the final drug product. Regulatory bodies, such as the International Conference on Harmonisation (ICH), have established stringent guidelines that necessitate the monitoring and control of impurities. asianpubs.org The process of identifying and quantifying these impurities is known as analytical impurity profiling. asianpubs.orgresearchgate.net For an API like Prasugrel Hydrochloride, a thienopyridine-class platelet inhibitor, a thorough impurity profile is critical. pharmaffiliates.comnih.gov Research has identified several process-related impurities and degradation products associated with Prasugrel. asianpubs.orgresearchgate.net

To achieve accurate and reproducible quantification of these impurities, well-characterized chemical reference standards are required. sigmaaldrich.com A reference standard is a highly purified compound that is used as a measurement benchmark in analytical tests. These standards are essential for method validation, calibration, and ensuring the quality of pharmaceutical products. sigmaaldrich.com

This compound has been developed specifically to serve as a stable isotope-labeled internal standard for the quantification of a particular impurity, Defluoro Prasugrel. pharmaffiliates.compharmaffiliates.com Defluoro Prasugrel is recognized as a defluorinated impurity of Prasugrel. pharmaffiliates.com The development of such a labeled standard is a critical step in creating robust and reliable analytical methods, particularly for chromatography and mass spectrometry techniques.

The "d5" in the name indicates that five hydrogen atoms in the molecule have been replaced with deuterium, a stable (non-radioactive) heavy isotope of hydrogen. pharmaffiliates.commedchemexpress.com This isotopic labeling is a powerful tool in modern analytical chemistry. When used as an internal standard in methods like Liquid Chromatography-Mass Spectrometry (LC-MS), the labeled compound exhibits nearly identical chemical and physical properties—such as extraction recovery and chromatographic retention time—to its non-labeled counterpart (the impurity being measured). medchemexpress.comcaymanchem.com However, due to its higher mass, it can be distinguished by the mass spectrometer. This allows it to be added to a sample in a known quantity at the beginning of the analytical process, enabling precise correction for any sample loss or variability during sample preparation and analysis, thereby ensuring highly accurate and precise quantification of the target impurity. caymanchem.com

The use of this compound as a reference standard is therefore a key component in the quality control strategy for Prasugrel. It allows analytical chemists to confidently and accurately measure the levels of the Defluoro Prasugrel impurity, ensuring that the bulk drug substance meets the rigorous purity requirements set by regulatory authorities. asianpubs.orgsphinxsai.com

Table 1: Chemical Identity of this compound

| Attribute | Value | Source(s) |

|---|---|---|

| Chemical Name | This compound | pharmaffiliates.com |

| CAS Number | 1794964-35-4 | pharmaffiliates.compharmaffiliates.com |

| Molecular Formula | C₂₀H₁₇D₅ClNO₃S | pharmaffiliates.com |

| Molecular Weight | 396.94 | pharmaffiliates.com |

| Application | Labeled internal standard for the quantification of the Defluoro Prasugrel impurity. | pharmaffiliates.com |

Table 2: Related Compounds

| Compound Name | CAS Number | Role/Relation |

|---|---|---|

| Prasugrel Hydrochloride | 389574-19-0 | Parent Drug sigmaaldrich.comusp.org |

| Defluoro Prasugrel Hydrochloride | 1391053-53-4 | Defluorinated impurity of Prasugrel acanthusresearch.compharmaffiliates.com |

| Prasugrel-d5 | 1127252-92-9 | Labeled internal standard for Prasugrel pharmaffiliates.commedchemexpress.comcaymanchem.com |

Mechanistic and Biochemical Investigations of Defluoro Prasugrel D5 Hydrochloride in Vitro and in Silico Focus

Biochemical Reactivity and Stability Studies

Stability in Simulated Biological Media (excluding human clinical aspects)

The stability of a compound in environments that mimic physiological conditions is fundamental to understanding its potential behavior in vivo. For orally administered drugs and their metabolites, stability in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF) is of particular importance.

In Vitro Degradation Pathways and Kinetic Analysis

The principal in vitro degradation pathway for prasugrel (B1678051) and its analogs is the hydrolysis of the acetate (B1210297) ester group. researchgate.netnih.gov This reaction converts the initial compound into a thiolactone intermediate metabolite (referred to as R-95913 for prasugrel). researchgate.netresearchgate.net This initial hydrolytic step is rapid and efficient. researchgate.net

Kinetic analysis of this transformation can be performed using standard laboratory techniques. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC/MS/MS) is a powerful method to monitor the disappearance of the parent compound and the appearance of its metabolites over time in a controlled environment, such as a buffered solution or a biological matrix like plasma. nih.gov By measuring the concentrations at various time points, key kinetic parameters can be determined. While specific kinetic values for Defluoro Prasugrel-d5 Hydrochloride are not published, studies on prasugrel show this hydrolysis is extremely rapid. nih.govresearchgate.net

Enzyme-Mediated Transformations (Excluding Human Clinical Metabolism)

Substrate Specificity of Xenobiotic-Metabolizing Enzymes (e.g., Microsomal Enzymes, Carboxylesterases)

The biotransformation of prasugrel is a two-step process, with the initial hydrolysis being critical. researchgate.net This step is predominantly mediated by carboxylesterases (CES). researchgate.netnih.gov Specifically, human carboxylesterase 2 (hCE2), which is abundant in the intestine, is the primary enzyme responsible for hydrolyzing prasugrel to its inactive intermediate metabolite, R-95913. researchgate.netnih.govpharmacytimes.com Human carboxylesterase 1 (hCE1), found mainly in the liver, shows much lower activity towards prasugrel. researchgate.net The substrate specificity is based on the general observation that hCE2 preferentially hydrolyzes esters with a small acyl group and a large alcohol group, a structural feature of prasugrel. nih.govuri.edu this compound, sharing this core structure, is therefore expected to be a substrate primarily for hCE2.

The second step of activation, the conversion of the intermediate thiolactone metabolite to the active metabolite (R-138727), is carried out by cytochrome P450 (CYP) enzymes in the liver and intestine. ecrjournal.comresearchgate.net Multiple CYP isoenzymes, including CYP3A, CYP2B6, CYP2C9, and CYP2C19, are involved in this oxidative process. ecrjournal.com This redundancy in CYP enzyme utilization contributes to the consistent bioactivation of prasugrel. nih.gov

| Metabolic Step | Metabolite Formed | Primary Enzyme(s) | Location | Reference |

|---|---|---|---|---|

| Step 1: Ester Hydrolysis | Inactive Thiolactone Intermediate (e.g., R-95913) | Carboxylesterase 2 (CES2) | Intestine, Plasma | researchgate.netnih.govpharmacytimes.com |

| Step 2: Oxidation | Active Metabolite (e.g., R-138727) | CYP3A, CYP2B6, CYP2C9, CYP2C19 | Intestine, Liver | ecrjournal.com |

Identification of In Vitro Metabolites and Reaction Mechanisms

In vitro metabolism studies using human liver microsomes or recombinant enzymes are standard procedures for identifying potential metabolites. sciex.com For this compound, these experiments would identify products resulting from the major metabolic pathways.

The expected in vitro metabolites would include:

The Hydrolyzed Thiolactone: The product of the initial ester hydrolysis by carboxylesterases. This is the defluorinated, deuterated version of the R-95913 intermediate metabolite of prasugrel. researchgate.net

Oxidized Metabolites: Subsequent metabolism of the thiolactone by CYP enzymes would produce the active metabolite, which is a thiol-containing compound formed through the opening of the thiolactone ring. researchgate.netresearchgate.net

The identification and structural elucidation of these metabolites are typically achieved using liquid chromatography-high-resolution mass spectrometry (LC-HRMS). researchgate.net This technique allows for the precise mass measurement of the parent drug and its metabolites, providing elemental compositions and fragmentation patterns that help in structure confirmation. sciex.com The deuterium (B1214612) label in this compound serves as a unique mass signature, simplifying its detection and differentiation from endogenous compounds in the complex biological matrix. nih.gov

Theoretical Structure-Activity Relationships (SAR) of Defluorinated Analogs

Structure-Activity Relationship (SAR) studies, including in silico or computational methods, are crucial for understanding how a molecule's chemical structure relates to its biological activity. nih.govnih.govresearchgate.net For thienopyridine compounds like prasugrel and its analogs, the target is the P2Y12 receptor on platelets. nih.govresearchgate.net

The fluorine atom on the benzyl (B1604629) ring of prasugrel influences its electronic properties and metabolic profile. Removing this fluorine atom, as in this compound, allows for an investigation into its role. In silico molecular docking studies can be used to model the interaction of defluorinated analogs with the P2Y12 receptor. researchgate.netijpsr.com These models predict the binding affinity and orientation of the ligand within the receptor's binding site. ijpsr.com

Computational Chemistry and Molecular Modeling for Ligand-Target Interactions

Computational chemistry and molecular modeling are indispensable tools for predicting how a ligand, such as the active metabolite of this compound, might interact with its biological target. In the case of prasugrel, the primary target is the P2Y12 receptor on platelets. nih.govoup.com Molecular docking studies have been employed to simulate the binding of prasugrel's active metabolite to the P2Y12 receptor, providing insights into the specific amino acid residues involved in the interaction. nih.govijpsr.comresearchgate.net

These computational models help in visualizing the binding pocket and understanding the forces that stabilize the ligand-receptor complex. For instance, docking studies on the active metabolite of prasugrel have identified key hydrophobic and hydrogen bond interactions within the P2Y12 binding site. ijpsr.com Such studies can predict the binding orientation and affinity of a ligand, offering a rational basis for drug design and for understanding the mechanism of action. researchgate.netijpsr.com While specific models for this compound are not available, the established models for prasugrel's active metabolite serve as a crucial foundation for inferring its potential interactions.

Prediction of Binding Affinity to Molecular Targets (e.g., Platelet Receptors, Enzyme Active Sites)

The binding affinity of a drug to its target is a critical determinant of its potency. For prasugrel, the active metabolite, R-138727, irreversibly binds to the P2Y12 receptor, leading to the inhibition of platelet aggregation. drugbank.comnih.gov In vitro studies have shown that the active metabolites of prasugrel and clopidogrel (B1663587) have similar binding affinities for the P2Y12 receptor, suggesting that the greater in vivo potency of prasugrel is due to more efficient metabolic activation. frontiersin.org

The prediction of binding affinity for this compound to the P2Y12 receptor would theoretically be similar to that of the non-fluorinated analog of prasugrel's active metabolite. The primary interaction involves the formation of a disulfide bond between the thiol group of the active metabolite and a cysteine residue (Cys97) on the P2Y12 receptor. nih.gov The absence of the fluorine atom is not expected to directly participate in this covalent bond formation.

Regarding enzyme active sites, prasugrel is metabolized by cytochrome P450 (CYP) enzymes, primarily CYP3A and CYP2B6, to a lesser extent by CYP2C9 and CYP2C19, to form its active metabolite. nih.govresearchgate.net The binding affinity of this compound to these enzymes would be a key factor in its metabolic activation. The deuterium labeling is generally not expected to significantly alter binding affinity, although it can influence the rate of metabolism (a kinetic isotope effect).

Table 1: Predicted Binding Interactions of the Active Metabolite of this compound

| Molecular Target | Predicted Interaction Type | Key Residues (based on Prasugrel studies) | Predicted Affinity |

| P2Y12 Receptor | Covalent (disulfide bond), Hydrophobic, Hydrogen bonding | Cys97 | High (irreversible) |

| CYP3A4 | Substrate binding | Not specified in detail | Moderate |

| CYP2B6 | Substrate binding | Not specified in detail | Moderate |

This table is based on inferred data from studies on prasugrel and its active metabolite.

Influence of Defluorination on Molecular Conformation and Electronic Properties

The substitution of a fluorine atom with hydrogen in this compound would induce changes in its molecular conformation and electronic properties. Fluorine is a highly electronegative atom that can influence the electron distribution within a molecule, affecting its polarity, lipophilicity, and metabolic stability.

Investigation of Stereochemical Influence on Biochemical Processes (In Vitro)

The metabolism of prasugrel is stereoselective, resulting in the formation of four stereoisomers of its active metabolite, R-138727. nih.govnih.gov These stereoisomers exhibit different pharmacological potencies. In vitro studies have demonstrated that the (R,S)-isomer is the most potent inhibitor of ADP-induced platelet aggregation, followed by the (R,R)-isomer. nih.gov The stereochemistry at the benzylic carbon and the carbon bearing the thiol group is crucial for the antiplatelet activity. nih.govresearchgate.net

The formation of the active thiol metabolite of prasugrel involves a cis configuration of the double bond. acs.org Interestingly, in vitro microsomal metabolism in the presence of thiols like glutathione (B108866) can also lead to the formation of a trans isomer, which is not detected in vivo. This suggests that cytosolic enzymes play a role in ensuring the formation of the pharmacologically active cis isomer. acs.org

For this compound, it is expected that the stereochemical influences on its biochemical processes would parallel those of prasugrel. The enzymatic machinery responsible for its metabolic activation would likely exhibit similar stereoselectivity, leading to the formation of stereoisomers with varying degrees of activity. The critical (R)-configuration of the thiol-bearing carbon for potent P2Y12 inhibition would presumably remain a key determinant of its efficacy. nih.gov

Table 2: Stereoisomers of Prasugrel's Active Metabolite and their Relative Potency

| Stereoisomer | Relative Potency in Platelet Aggregation Inhibition |

| (R,S) | Most Potent |

| (R,R) | Potent |

| (S,S) | Less Potent |

| (S,R) | Less Potent |

Data derived from in vitro studies on the active metabolite of prasugrel. nih.gov

Comparative Studies with Parent Compound and Other Analogs

Comparative Synthetic Efficiency and Purity Profiles with Prasugrel (B1678051) Hydrochloride and Defluoro Prasugrel

The synthesis of these structurally related compounds involves distinct pathways that influence their efficiency and final purity profiles. Prasugrel Hydrochloride synthesis is a well-established multi-step process. chemicalbook.com The synthesis of Defluoro Prasugrel requires different starting materials, specifically substituting the 2-fluorophenyl acetic acid precursor with non-fluorinated phenyl acetic acid, which can alter reaction kinetics and impurity formation. google.com

Purity is a critical attribute, and for deuterated compounds, it encompasses not only chemical impurities but also isotopic purity. rssl.comresearchgate.net While standard chromatographic techniques like High-Performance Liquid Chromatography (HPLC) are used to assess chemical purity for all three compounds, determining the degree and location of deuterium (B1214612) incorporation in Defluoro Prasugrel-d5 Hydrochloride requires specialized analytical methods like quantitative Nuclear Magnetic Resonance (qNMR) or high-resolution Mass Spectrometry (MS). rssl.comnih.govbvsalud.org Achieving high isotopic purity (typically ≥95%) is a significant challenge in the synthesis of deuterated active pharmaceutical ingredients (APIs), as under- or over-deuteration can lead to a mixture of isotopologues. researchgate.netnih.gov

Table 1: Comparison of Synthetic and Purity Considerations

| Parameter | Prasugrel Hydrochloride | Defluoro Prasugrel | This compound |

|---|---|---|---|

| Key Synthetic Step | Coupling of 2-fluorophenyl precursor. chemicalbook.com | Coupling of phenyl precursor. google.com | Incorporation of deuterium via deuterated reagents or H-D exchange. nih.gov |

| Relative Complexity | Standard | Similar to Prasugrel, but with different starting materials. | Higher due to specialized deuteration steps. |

| Chemical Purity Analysis | HPLC, LC-MS nih.govju.edu.jo | HPLC, LC-MS | HPLC, LC-MS |

| Isotopic Purity Analysis | Not Applicable | Not Applicable | Required (qNMR, high-resolution MS). bvsalud.org |

Differential Analytical Characteristics (e.g., Retention Behavior, Mass Spectrometric Response)

The structural differences between Prasugrel Hydrochloride, Defluoro Prasugrel, and this compound lead to distinct analytical signatures, particularly in chromatography and mass spectrometry.

In reversed-phase HPLC, retention behavior is primarily influenced by polarity. The removal of the highly electronegative fluorine atom in Defluoro Prasugrel results in a decrease in polarity compared to Prasugrel, which would typically lead to a longer retention time under standard RP-HPLC conditions. The substitution of five hydrogen atoms with deuterium in this compound has a negligible effect on the compound's polarity, and therefore its retention time is expected to be nearly identical to that of non-deuterated Defluoro Prasugrel. nih.govnih.gov

Mass spectrometry provides a clear differentiation based on molecular weight. This compound has a distinct mass-to-charge ratio (m/z) due to the presence of five deuterium atoms. The fragmentation pattern in tandem MS (MS/MS) can also be used for confirmation. While the fragmentation pathways would be similar to the non-deuterated analog, key fragments containing the deuterated moiety will exhibit a mass shift corresponding to the number of deuterium atoms present, allowing for precise structural elucidation. nih.govresearchgate.net

Table 2: Comparative Analytical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Expected HPLC Retention | Key MS Differentiator |

|---|---|---|---|---|

| Prasugrel Hydrochloride | C₂₀H₂₁ClFNO₃S | 409.90 | Baseline | [M+H]⁺ at m/z 374. researchgate.net |

| Defluoro Prasugrel Hydrochloride | C₂₀H₂₂ClNO₃S | 391.91 | Longer than Prasugrel | [M+H]⁺ at m/z 356 |

| This compound | C₂₀H₁₇D₅ClNO₃S | 396.94 | Similar to Defluoro Prasugrel | [M+H]⁺ at m/z 361 (5 Da shift) |

Comparison of In Vitro Enzymatic Transformations and Metabolic Stability with Deuterated and Non-Deuterated Analogs

Prasugrel is a prodrug that undergoes a two-step bioactivation. First, it is rapidly hydrolyzed by esterases (primarily human carboxylesterase 2) to an inactive thiolactone intermediate (R-95913). researchgate.netdrugbank.com This intermediate is then oxidized by cytochrome P450 (CYP) enzymes, mainly CYP3A4 and CYP2B6, to form the active thiol metabolite (R-138727). researchgate.netpsu.edu

The introduction of deuterium at metabolically labile positions is a common strategy to enhance metabolic stability. researchgate.netjuniperpublishers.com This is due to the kinetic isotope effect, where the greater mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. Cleavage of a C-D bond by metabolic enzymes like CYPs requires more energy and thus occurs at a slower rate. juniperpublishers.com

For this compound, deuteration is expected to slow the rate of CYP-mediated metabolism at the deuterated sites. This can lead to several outcomes:

Increased Metabolic Stability: The parent compound may persist longer before being converted.

Altered Metabolite Profile: Slower metabolism at one site can cause "metabolic shunting," where the metabolic machinery of the cell targets other, non-deuterated sites on the molecule, potentially leading to a different proportion of metabolites. juniperpublishers.com

The absence of the fluorine atom in this compound may also influence its interaction with metabolizing enzymes, but the primary driver of altered metabolic stability is expected to be the deuteration.

Table 3: Predicted Comparison of In Vitro Metabolic Properties

| Feature | Prasugrel / Defluoro Prasugrel (Non-Deuterated) | Defluoro Prasugrel-d5 (Deuterated) |

|---|---|---|

| Primary Activation Pathway | Esterase hydrolysis followed by CYP oxidation. researchgate.net | Expected to be the same. |

| Rate of CYP Metabolism | Standard rate at C-H bonds. | Slower rate at C-D bonds (Kinetic Isotope Effect). juniperpublishers.com |

| Metabolic Stability | Baseline | Potentially increased. researchgate.net |

| Potential for Metabolic Shunting | Low | Increased, potentially altering metabolite ratios. juniperpublishers.com |

Contrastive Mechanistic Insights derived from Deuterium Isotope Effects with Prasugrel-d0 and other Prasugrel-dn variants

The deuterium kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms, particularly in drug metabolism. nih.gov The KIE is the ratio of the reaction rate for the non-deuterated compound (kH) to the rate for the deuterated compound (kD). A KIE value significantly greater than 1 indicates that the cleavage of the C-H bond is a rate-determining or partially rate-determining step in the reaction pathway. juniperpublishers.com

By comparing the metabolism of Prasugrel-d0 (non-deuterated) with a variant like Defluoro Prasugrel-d5, researchers can gain crucial mechanistic insights into its bioactivation.

Identifying Metabolic Hotspots: If the metabolic conversion of Defluoro Prasugrel-d5 is significantly slower than that of Defluoro Prasugrel, it provides strong evidence that the deuterated positions are primary sites of metabolic attack by CYP enzymes. This confirms these "hotspots" are critical for the molecule's transformation.

Determining the Rate-Limiting Step: The magnitude of the KIE can help determine the rate-limiting step of the metabolic cascade. For the conversion of the thiolactone intermediate to the active metabolite, a large KIE upon deuteration would imply that the initial CYP-mediated C-H bond cleavage is the slowest step in this part of the activation process.

Probing Enzyme Active Sites: The presence or absence of a KIE can also provide information about the enzyme's active site and how the substrate binds. For instance, if a deuterated molecule can orient itself within the enzyme's active site in a way that exposes a different, non-deuterated C-H bond to the catalytic center, the observed KIE might be small or non-existent due to metabolic switching. tandfonline.com

In essence, using this compound as a probe allows for a direct test of the importance of specific C-H bonds in the metabolic activation of the prasugrel scaffold. Comparing its metabolic fate to the parent compound (Prasugrel-d0) and its non-deuterated analog (Defluoro Prasugrel) provides a multi-faceted view of the structure-activity relationships governing its biotransformation.

Future Research Trajectories and Methodological Innovations

Development of Novel Deuterium (B1214612) Labeling Methodologies

The synthesis of deuterated compounds such as Defluoro Prasugrel-d5 Hydrochloride is benefiting from and driving the development of more efficient and precise deuterium labeling techniques. Historically, the synthesis of such molecules often required the use of pre-functionalized starting materials, a process that could be lengthy and complex.

Modern research focuses on late-stage isotopic labeling, which allows for the introduction of deuterium atoms into a complex molecule at a later point in the synthetic sequence. nih.gov This approach is highly valuable in pharmaceutical research as it can be applied to complex drug candidates without requiring a complete re-synthesis. nih.gov

Key innovative methods include:

Homogeneous Transition Metal Catalysis : This has become a widely applicable method for the late-stage introduction of hydrogen isotopes (including deuterium and tritium) directly into C-H bonds. nih.gov Catalysts based on metals like silver and palladium are being explored to achieve high selectivity. nih.govnih.gov For example, silver-catalyzed methods using low-cost deuterium sources like deuterated methanol (B129727) (CH₃OD) have shown broad functional group compatibility, enabling the labeling of complex pharmaceutical ingredients. nih.gov

Base-Catalyzed Hydrogen-Deuterium Exchange : This method utilizes a base to facilitate the exchange of protons for deuterons from a deuterium source, typically deuterium oxide (D₂O). researchgate.net This technique has been successfully used to insert deuterium at specific molecular positions. researchgate.net

These novel methodologies offer significant advantages over traditional synthetic routes by improving efficiency and allowing for the creation of new isotopologues for research. nih.gov

Table 1: Comparison of Deuterium Labeling Methodologies

| Methodology | Description | Advantages | Challenges |

|---|---|---|---|

| Traditional Multi-Step Synthesis | Incorporation of deuterium via deuterated building blocks early in the synthetic route. google.com | Precise control over the location of deuterium. | Often requires lengthy and complex synthetic pathways; not suitable for late-stage modification. |

| Catalytic Hydrogen Isotope Exchange (HIE) | Direct replacement of C-H bonds with C-D bonds using a metal catalyst (e.g., Silver, Palladium) and a deuterium source (e.g., D₂O, CH₃OD). nih.gov | Enables late-stage deuteration of complex molecules, high efficiency, uses low-cost deuterium sources. nih.gov | Requires careful selection of catalysts to ensure site-selectivity and avoid unwanted side reactions. |

| Base-Catalyzed H/D Exchange | Use of a base to facilitate the exchange of acidic protons with deuterium from a source like D₂O. researchgate.net | Effective for specific positions on a molecule that are susceptible to base-catalyzed exchange. | Limited to protons with sufficient acidity; may not be applicable to all C-H bonds. |

Integration of Advanced Spectroscopic Techniques for Enhanced Structural Detail

The precise characterization of this compound is critically dependent on the integration of advanced spectroscopic techniques. The combination of liquid chromatography with mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy provides a powerful toolkit for unambiguous structure elucidation. researchgate.netnih.gov

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS), particularly techniques like time-of-flight (TOF), is essential for confirming the successful incorporation of deuterium atoms by providing an accurate mass measurement of the molecule. nih.govebi.ac.uk The molecular weight of this compound is 396.94, which reflects the replacement of five hydrogen atoms with deuterium. pharmaffiliates.com Multiple-stage mass spectrometry (MS/MS) helps in establishing the fragmentation pathway, confirming that the deuterium labels are retained in specific parts of the molecular structure during analysis. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a highly versatile and non-destructive technique for obtaining detailed structural information. parisdescartes.fr For this compound, ¹H-NMR (proton NMR) is used to confirm the location of the deuterium atoms by observing the disappearance of proton signals at specific chemical shifts. researchgate.net Advanced 2D NMR techniques, such as correlation spectroscopy, can further verify the structural integrity of the molecule and the precise sites of deuteration. ebi.ac.uk The coupling of liquid chromatography with NMR (LC-NMR) allows for the separation of the compound from any impurities or isomers before detailed NMR analysis is performed. nih.gov

The synergy between these techniques is crucial for characterizing isotopically labeled standards, ensuring their purity and structural correctness for use in further research. researchgate.net

Table 2: Key Spectroscopic Data for this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₀H₁₇D₅ClNO₃S | pharmaffiliates.com |

| Molecular Weight | 396.94 | pharmaffiliates.com |

| CAS Number | 1794964-35-4 | pharmaffiliates.com |

Computational Approaches for Predicting Metabolic Fate and Reactivity (In Silico)

In silico, or computational, approaches are becoming indispensable for predicting the metabolic fate and reactivity of drug candidates, including deuterated compounds like this compound. These methods allow researchers to model and anticipate a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile before undertaking extensive and costly laboratory experiments. mdpi.comcsmres.co.uk

The primary mechanism by which deuteration alters a drug's properties is the kinetic isotope effect. The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. This difference can significantly slow down metabolic reactions that involve the cleavage of this bond, potentially leading to an improved pharmacokinetic profile, such as a longer biological half-life. informaticsjournals.co.inresearchgate.net

Computational ADMET prediction tools can model these effects. Software platforms like ADMET Predictor™, DEREK, and TOPKAT are used to evaluate various properties researchgate.netnih.govresearchgate.net:

Metabolic Stability : Predicting the half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) in liver microsomes. nih.gov Studies on other deuterated compounds have shown that these models can effectively forecast the improved metabolic stability conferred by deuteration. nih.gov

Metabolite Identification : Predicting the likely sites of metabolism on a molecule and the structures of potential metabolites.

Physicochemical Properties : Calculating properties like lipophilicity (logP/logD) and aqueous solubility, which influence absorption and distribution. informaticsjournals.co.innih.gov

Toxicity Prediction : Assessing the potential for adverse effects by comparing the molecular structure to databases of known toxicophores. nih.govebi.ac.uk

While in silico models are powerful, their predictive accuracy can vary, and findings often require validation through in vitro and in vivo experiments. biorxiv.org However, they are invaluable for prioritizing drug candidates and guiding the design of deuterated compounds with potentially superior properties. mdpi.comcsmres.co.uk

Table 3: Examples of Predictable In Silico ADMET Parameters

| Parameter | Description | Relevance for Deuterated Compounds |

|---|---|---|

| Metabolic Half-life (t₁/₂) | The time it takes for the concentration of a compound to be reduced by half due to metabolism. nih.gov | Predicts the extent to which deuteration can slow metabolism and prolong the drug's presence in the body. |

| Intrinsic Clearance (CLᵢₙₜ) | A measure of the metabolic capacity of the liver for a specific compound, independent of blood flow. nih.gov | Helps quantify the reduction in metabolic breakdown due to the kinetic isotope effect. |

| Permeability (e.g., Caco-2) | Predicts the ability of a compound to pass through the intestinal wall, indicating potential oral absorption. mdpi.com | Assesses whether deuteration affects the compound's ability to be absorbed. |

| Human Oral Absorption (%) | An estimation of the percentage of an orally administered dose that reaches systemic circulation. mdpi.com | Evaluates the overall impact of structural changes on bioavailability. |

Role in the Development of New Analytical Standards for Related Thienopyridine Compounds